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Introduction: The Role of NPR1 in Plant Immunity
The Non-expressor of Pathogenesis-Related genes 1 (NPR1) is a master regulator in plant

immunity, pivotal for activating systemic acquired resistance (SAR).[1][2][3] SAR is a long-

lasting, broad-spectrum defense response induced by the plant hormone salicylic acid (SA).[1]

[4] Upon pathogen challenge, SA accumulation triggers a change in the cellular redox state,

leading to the reduction of NPR1 oligomers into active monomers in the cytoplasm.[1][5] These

monomers then translocate to the nucleus.[1][5][6]

NPR1 itself does not possess a DNA-binding domain. Instead, it functions as a transcriptional

co-activator by interacting with transcription factors (TFs), primarily those of the TGA family

(TGACG-binding bZIP factors).[6][7][8][9] This interaction enhances the binding of TGA factors

to their cognate cis-acting elements, such as the activating sequence-1 (as-1) found in the

promoters of defense-related genes like Pathogenesis-Related 1 (PR1).[7][8][10] The

Electrophoretic Mobility Shift Assay (EMSA) is a fundamental technique used to qualitatively

and quantitatively analyze these protein-DNA and protein-protein-DNA interactions in vitro.[11]
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[12][13] It allows researchers to visualize the formation of the TGA-DNA complex and the

subsequent "supershift" caused by the recruitment of NPR1 to this complex, providing direct

evidence of its co-activator function.[14]

NPR1 Signaling Pathway
The activation of NPR1 and its subsequent role in gene expression follows a well-defined

signaling cascade initiated by salicylic acid.
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Caption: NPR1 activation by salicylic acid and nuclear translocation to co-activate TGA TFs.

Principle of the Electrophoretic Mobility Shift Assay
(EMSA)
EMSA is based on the principle that a protein-DNA complex migrates more slowly through a

non-denaturing polyacrylamide gel than the free, unbound DNA probe.[11][12][15]
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For the NPR1 system, the assay is designed to demonstrate a multi-component interaction:

Free Probe: A labeled DNA oligonucleotide containing the TGA binding site (as-1 element)

will migrate fastest, forming the bottom band.

TGA-DNA Complex: When a TGA transcription factor (e.g., TGA2, TGA3, TGA7) is incubated

with the probe, it binds to the as-1 element, forming a complex. This larger complex is

retarded in the gel, appearing as a "shifted" band above the free probe.[7]

NPR1-TGA-DNA "Supershift": Since NPR1 does not bind DNA directly, it will not cause a

shift on its own. However, when NPR1 is added to the TGA-DNA binding reaction, it interacts

with the already-bound TGA factor.[8][9] This forms an even larger tertiary complex (NPR1-

TGA-DNA), which migrates even more slowly, resulting in a "supershifted" band.[14] This

supershift is the key evidence for NPR1's role as a co-activator.

Detailed Experimental Protocols
This protocol is a synthesized methodology based on established EMSA procedures, adapted

for the analysis of the NPR1-TGA interaction.

Reagent Preparation
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Reagent Component Concentration For 50 mL

10X TBE Buffer Tris base 890 mM 43.24 g

Boric acid 890 mM 27.5 g

EDTA (pH 8.0) 20 mM 20 mL of 0.5 M

5X Binding Buffer HEPES (pH 7.9) 100 mM 10 mL of 1 M

KCl 250 mM 5 mL of 1 M

DTT 5 mM 250 µL of 1 M

Glycerol 50% 25 mL

Poly(dI-dC) 0.5 mg/mL 250 µg

6X Loading Dye Ficoll 400 15% 1.5 g

Bromophenol blue 0.05% 5 mg

TBE Buffer 1X to 10 mL

DNA Probe Preparation
Oligonucleotide Design: Synthesize complementary single-stranded oligonucleotides

containing the as-1 element (e.g., 5'-TGACGTAA-3'). Include 5' overhangs for labeling.

Sense: 5'-GATCCTGACGTAAGCTT-3'

Antisense: 5'-GATCAAGCTTACGTCAG-3'

Annealing:

Mix equal molar amounts of sense and antisense oligos in annealing buffer (10 mM Tris-

HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).

Heat to 95°C for 5 minutes.

Allow the mixture to cool slowly to room temperature over 2-3 hours to form double-

stranded DNA probes.[16]
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End-Labeling: Probes can be labeled radioactively or non-radioactively.

Radioactive Labeling ([γ-³²P]ATP): Use T4 Polynucleotide Kinase to transfer the ³²P from

[γ-³²P]ATP to the 5' end of the probe.[17]

Non-Radioactive Labeling (e.g., Biotin, DIG, Infrared Dyes): Use Terminal deoxynucleotidyl

Transferase (TdT) to add a labeled nucleotide to the 3' end, or use oligos synthesized with

a 5' fluorescent dye tag.[18][19]

Purification: Purify the labeled probes from unincorporated nucleotides using a spin column.

Protein Preparation
Recombinant full-length or truncated versions of NPR1 and TGA transcription factors (e.g.,

TGA2, TGA3, TGA7) are required. These are typically expressed in E. coli or via in-vitro

translation systems and purified.[7][16] The concentration and purity of the proteins should be

verified by SDS-PAGE and a Bradford assay.

EMSA Workflow
The following diagram outlines the standard workflow for performing the EMSA experiment.
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EMSA Experimental Workflow for NPR1-TGA Interaction
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Caption: A streamlined workflow for the NPR1-TGA electrophoretic mobility shift assay.
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Binding Reaction Setup (20 µL Total Volume)
Set up reactions on ice as described in the table below. The key is to add components in a

specific order, allowing protein-DNA binding to occur before adding potential competitors or

antibodies.

Lane
1 (Probe
Only)

2 (TGA +
Probe)

3 (NPR1 +
TGA +
Probe)

4
(Competitio
n)

5 (NPR1
Only)

Sterile H₂O to 20 µL to 20 µL to 20 µL to 20 µL to 20 µL

5X Binding

Buffer
4 µL 4 µL 4 µL 4 µL 4 µL

Purified TGA

Protein
- 1-4 µL 1-4 µL 1-4 µL -

Purified

NPR1 Protein
- - 1-4 µL - 1-4 µL

Unlabeled

'Cold' Probe
- - -

1 µL (100x

excess)
-

Labeled

Probe (~20

fmol)

1 µL 1 µL 1 µL 1 µL 1 µL

Incubation
\multicolumn{

5}{c

}{Incubate at

room

temperature

for 20-30

minutes}

6X Loading

Dye
4 µL 4 µL 4 µL 4 µL 4 µL

Competition Control (Lane 4): Adding a large excess of unlabeled ("cold") probe should

prevent the labeled probe from binding to TGA, causing the shifted band to disappear. This

confirms the binding is specific to the DNA sequence.
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NPR1 Control (Lane 5): This lane demonstrates that NPR1 alone does not bind to the DNA

probe.

Electrophoresis and Detection
Gel Preparation: Prepare a 5-6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.[19]

Pre-run the gel for 30-60 minutes at 100-150V to equilibrate it.[19]

Loading and Running: Carefully load the samples into the wells. Run the gel at a constant

voltage (100-150V) in 0.5X TBE running buffer at 4°C until the bromophenol blue dye has

migrated two-thirds of the way down the gel.

Detection:

For radioactive probes, dry the gel and expose it to X-ray film or a phosphor screen.

For non-radioactive probes, transfer the DNA from the gel to a nylon membrane and

detect using a streptavidin-HRP conjugate (for biotin) or specific antibodies (for DIG),

followed by chemiluminescent imaging. Fluorescent probes can be imaged directly.

Data Presentation and Interpretation
Expected Results
A successful experiment will show:

Lane 1: A single fast-migrating band of the free labeled probe.

Lane 2: A slower-migrating ("shifted") band corresponding to the TGA-DNA complex, with a

decrease in the intensity of the free probe band.

Lane 3: A third, even slower-migrating ("supershifted") band corresponding to the NPR1-

TGA-DNA complex. The intensity of the TGA-DNA shifted band should decrease.

Lane 4: Disappearance or significant reduction of the shifted band, with a strong free probe

band, confirming binding specificity.

Lane 5: Only the free probe band, confirming NPR1 does not bind DNA directly.
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Quantitative Data Analysis
While many studies are qualitative, EMSA can provide quantitative data on binding affinity (Kd).

[12] This is achieved by performing a titration experiment where the concentration of protein is

varied while the probe concentration is held constant. The intensity of the free and bound probe

bands is then measured using densitometry.

Table 1: Representative Quantitative Data from a Titration EMSA

[TGA Protein] (nM)
[NPR1 Protein]
(nM)

% Probe Bound
(Shifted)

% Probe Bound
(Supershifted)

0 0 0 0

10 0 15.2 0

50 0 48.5 0

100 0 70.1 0

50 10 35.8 12.1

50 50 10.3 45.6

50 100 5.1 68.9

Note: The values in this table are illustrative examples for data presentation. Actual values

must be determined experimentally.

From such data, a binding curve can be plotted (% bound probe vs. protein concentration) and

the dissociation constant (Kd) can be calculated, representing the protein concentration at

which 50% of the probe is bound. Comparing the Kd for TGA binding in the absence and

presence of NPR1 can quantify the effect of NPR1 on the stability of the TGA-DNA complex.

Need Custom Synthesis?
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To cite this document: BenchChem. [Application Notes & Protocols: Electrophoretic Mobility
Shift Assay (EMSA) with NPR1]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178834/docs#application-notes-protocols-
electrophoretic-mobility-shift-assay-emsa-with-npr1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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